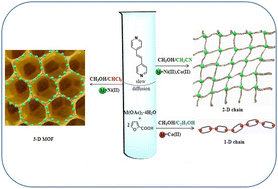Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions†
CrystEngComm Pub Date: 2023-11-15 DOI: 10.1039/D3CE00813D
Abstract
Four new frameworks were obtained by slow diffusion of a ligand solution – 1,2-bis(4-pyridyl)ethylene (dpe) into solutions of NiII and CoII furoates. It is shown that, depending on the combination of solvents used, it is possible to purposefully set the topology of the coordination polymers as a simple chain in [Co(fur)2(dpe)(CH3OH)2]n (1), 2D 4-c sql in [Co(fur)2(dpe)2]n (2)/[Ni(fur)2(dpe)2]n (3) and 3D 3-cetb in [Ni(fur)2(dpe)1.5(H2O)]n·3H2O (4) (fur− is the anion of 2-furoic acid). The simple chains extend in two different directions. The sql nets show inclined polycatenation. Compound 4 exhibits the first example of such a high degree of interpenetration as 7, which is more than three times higher than the known record for nets. All the compounds were characterized by single crystal X-ray analysis. The metal atoms in the structural fragments have a CN = 6 and are in an octahedral environment with a different ratio of N and O – ({CoO4N2} (1), {MO2N4} for M = Co (2) and Ni (3), {NiO3N3} (4)). The coordination network of 4 has accessible channels with an estimated pore volume of 4650 Å3 per unit cell (29.4%). Thermal behavior of 1, 3 and 4 was studied by simultaneous thermal analysis (STA). The obtained χT(T) dependences were approximated using the PHI software. It was shown that interweaving results in the shortening of the metal–metal magnetic interactions.


Recommended Literature
- [1] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [2] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [3] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity
- [4] Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis†‡
- [5] Volumetric measurements by image segmentation on centrifugal microfluidic platforms in motion†
- [6] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [7] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [8] Hot off the press
- [9] Front cover
- [10] Note on the Valenta acetic acid test

Journal Name:CrystEngComm
Research Products
-
CAS no.: 1467-16-9
-
CAS no.: 14419-78-4
-
CAS no.: 16817-43-9
-
CAS no.: 16096-33-6









